molecular formula C20H24N2O6 B11190952 Methyl 4-{[4-(butoxycarbonyl)phenyl]carbamoyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-{[4-(butoxycarbonyl)phenyl]carbamoyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11190952
M. Wt: 388.4 g/mol
InChI Key: JGLQRBDUXNUGMW-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(butoxycarbonyl)phenyl]carbamoyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a tetrahydropyridine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(butoxycarbonyl)phenyl]carbamoyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under acidic or basic conditions.

    Introduction of the butoxycarbonyl group: This step involves the reaction of the intermediate with butyl chloroformate in the presence of a base such as triethylamine.

    Carbamoylation: The phenyl group is introduced through a reaction with an appropriate isocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(butoxycarbonyl)phenyl]carbamoyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-{[4-(butoxycarbonyl)phenyl]carbamoyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting neurological disorders.

    Materials Science: Its unique chemical properties can be exploited in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

    Industrial Applications: It can serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(butoxycarbonyl)phenyl]carbamoyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[4-(butoxycarbonyl)phenyl]carbamoyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 4-[(4-butoxycarbonylphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C20H24N2O6/c1-4-5-10-28-19(25)13-6-8-14(9-7-13)22-18(24)15-11-16(23)21-12(2)17(15)20(26)27-3/h6-9,15H,4-5,10-11H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

JGLQRBDUXNUGMW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=C2C(=O)OC)C

Origin of Product

United States

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